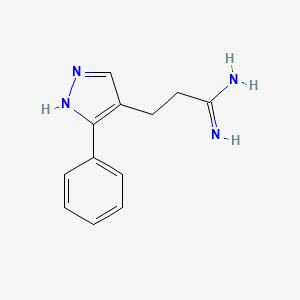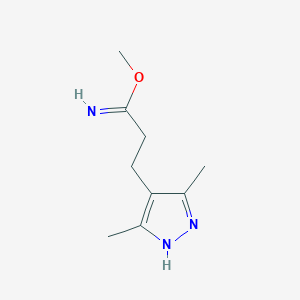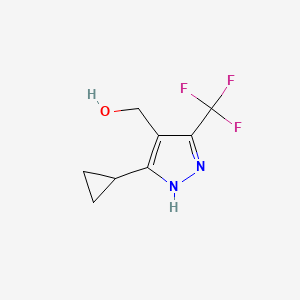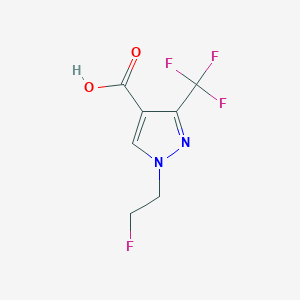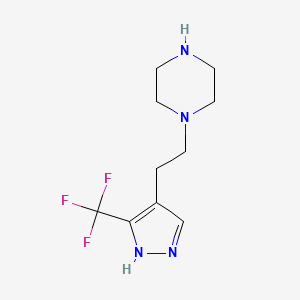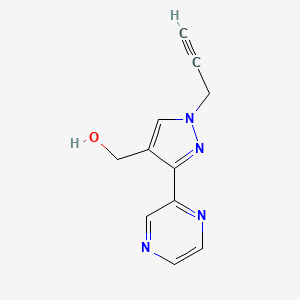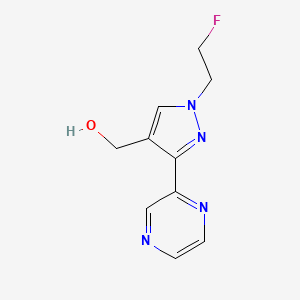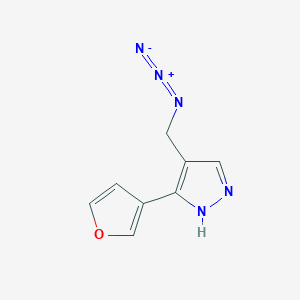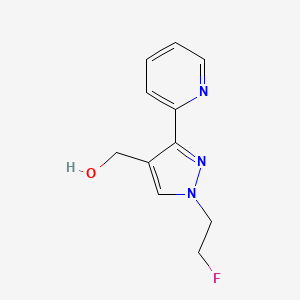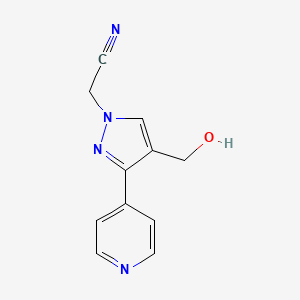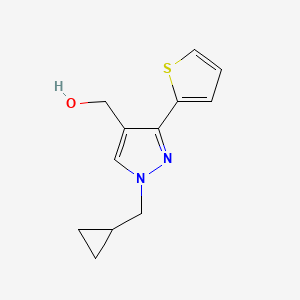
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine
Descripción general
Descripción
“6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has been used to produce a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a phenyl group attached to the pyrimidine ring, which is substituted with chlorine and fluorine atoms .Aplicaciones Científicas De Investigación
Synthetic Utility in Antitumor Drugs
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine serves as a critical intermediate in the synthesis of many antitumor drugs. It is prominently used in the formation of small molecular inhibitors targeting cancer. The synthesis process involves steps such as acylation and nucleophilic substitution, and the structures of intermediates are confirmed using techniques like MS and 1H NMR. The method's optimization offers pathways for efficient drug development (Gan et al., 2021).
Quantum Chemical Characterization
The compound has been subjected to quantum chemical studies to investigate hydrogen bonding sites within pyrimidine compounds derivatives. This kind of study is essential to understand the molecule's interaction capabilities, which is crucial in drug design to ensure proper binding with biological targets. Molecular electrostatic potential maps and geometric parameters of hydrogen bonding complexes provide deep insights into the molecule's reactive sites (Traoré et al., 2017).
Antibacterial and Antifungal Properties
Derivatives of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine have shown promising antibacterial and antifungal activities. Compounds with specific substitutions on the phenyl ring attached to the pyrimidine ring have demonstrated significant activity against various pathogens like V. cholerae, S. aureus, and others. This indicates the potential use of these compounds in developing new antimicrobial agents (Thanusu et al., 2010).
Role in Sensitizing Cancer Cells to Radiotherapy
Some derivatives of the compound have shown potential in sensitizing cancer cells to radiotherapy. This is crucial in overcoming the limitations of radiotherapy, such as radioresistance and injury to normal tissues. Certain derivatives can inhibit cell viability significantly and arrest cell cycle progression, making them valuable as potential radiosensitizers to improve the therapeutic outcomes of cancer treatment (Jung et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-chloro-6-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQSEKIUBVIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



